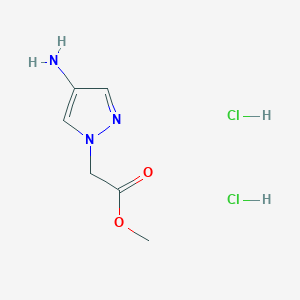

2-(4-amino-1H-pirazol-1-il)acetato de metilo dihidrocloruro

Descripción general

Descripción

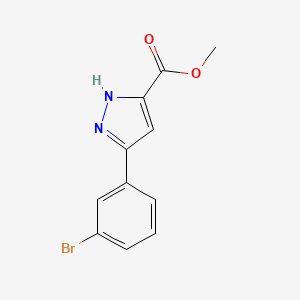

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride is a biochemical used for proteomics research . It has a molecular weight of 228.08 and a molecular formula of C6H9N3O2•2HCl .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for the compound is 1S/C6H9N3O2.ClH/c1-11-6(10)4-9-3-5(7)2-8-9;/h2-3H,4,7H2,1H3;1H .Aplicaciones Científicas De Investigación

Investigación Proteómica

Este compuesto se utiliza en la proteómica, que es el estudio a gran escala de las proteínas, sus estructuras y funciones. Sirve como una herramienta bioquímica para sondear las interacciones y la dinámica de las proteínas, particularmente en el contexto de las modificaciones postraduccionales .

Actividades Antileishmaniales y Antimaláricas

2-(4-amino-1H-pirazol-1-il)acetato de metilo dihidrocloruro: se ha evaluado su potencial para tratar enfermedades tropicales. Ha mostrado resultados prometedores en la inhibición del crecimiento de Leishmania aethiopica, un parásito responsable de la leishmaniasis. Además, ha demostrado una actividad significativa contra Plasmodium berghei, que es un organismo modelo para estudiar la malaria .

Estudios de Acoplamiento Molecular

Los investigadores han empleado este compuesto en estudios de acoplamiento molecular para predecir la interacción entre el compuesto y las proteínas diana. Esto es crucial en el diseño y descubrimiento de fármacos, ayudando a identificar posibles candidatos para un mayor desarrollo como agentes terapéuticos .

Aplicaciones Antiinflamatorias

Los derivados de pirazol, incluido este compuesto, se han sintetizado y probado para sus propiedades antiinflamatorias. Se investigan por su capacidad para inhibir enzimas clave involucradas en el proceso inflamatorio, lo que podría conducir al desarrollo de nuevos fármacos antiinflamatorios .

Investigación del Cáncer

En la investigación del cáncer, este compuesto se ha utilizado para estudiar sus efectos en varias líneas celulares cancerosas. Ha sido parte de estudios con el objetivo de diseñar y sintetizar nuevos compuestos que puedan actuar como antagonistas del receptor de andrógenos, que son relevantes en el tratamiento del cáncer de próstata .

Inhibición Enzimática

El compuesto ha sido parte de estudios centrados en la inhibición enzimática, que es un método para reducir o detener la actividad de enzimas específicas. Esto es particularmente importante en el desarrollo de fármacos que se dirigen a enzimas cruciales para la supervivencia de patógenos o células cancerosas .

Desarrollo de Farmacóforos

Los farmacóforos son marcos moleculares que portan las características esenciales responsables de la actividad biológica de un fármaco. This compound se ha utilizado en el desarrollo de farmacóforos para la preparación de agentes antileishmaniales y antimaláricos seguros y efectivos .

Estudios de Resistencia a los Fármacos

Este compuesto también es significativo en el estudio de la resistencia a los fármacos, particularmente en el contexto de enfermedades como la malaria y la leishmaniasis. Comprender cómo interactúan compuestos como este con cepas resistentes puede informar el desarrollo de fármacos de próxima generación .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The compound’s pyrazole ring is known to form stable complexes with metal ions, which can influence enzyme activity . For instance, it can act as an inhibitor or activator of certain enzymes, depending on the specific biochemical context. Additionally, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and function .

Cellular Effects

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins . This compound can also impact gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride can alter cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride involves its binding interactions with biomolecules. The compound can bind to enzyme active sites, either inhibiting or activating their catalytic activity . This binding is often mediated by the pyrazole ring, which can form coordination complexes with metal ions present in the enzyme active site . Additionally, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride is involved in various metabolic pathways. It can interact with enzymes that catalyze key metabolic reactions, influencing the overall metabolic flux . The compound can also affect the levels of specific metabolites by modulating enzyme activity . For example, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride can inhibit or activate enzymes involved in amino acid metabolism, leading to changes in the concentrations of amino acids and their derivatives .

Transport and Distribution

Within cells and tissues, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride can accumulate in specific cellular compartments, depending on its interactions with intracellular proteins and organelles . This localization can influence the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride is critical for its biochemical activity. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Alternatively, it may be targeted to the mitochondria, where it can influence metabolic processes and energy production .

Propiedades

IUPAC Name |

methyl 2-(4-aminopyrazol-1-yl)acetate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.2ClH/c1-11-6(10)4-9-3-5(7)2-8-9;;/h2-3H,4,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPNGONDCIEPIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(C=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

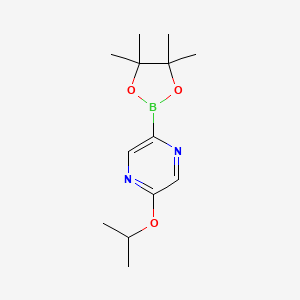

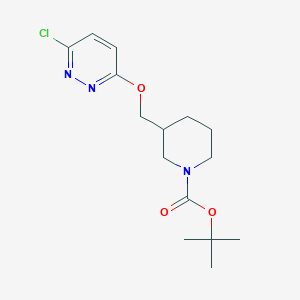

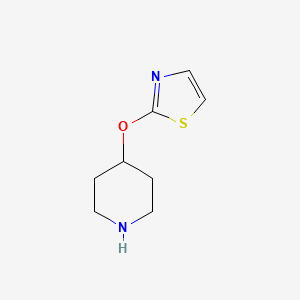

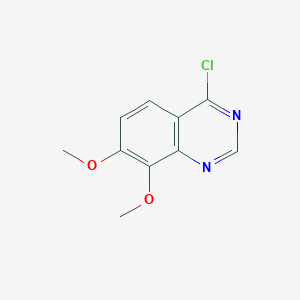

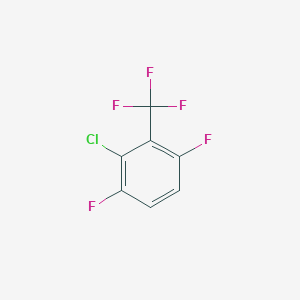

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-imidazol-1-yl)propyl)-6-bromobenzo[d]thiazol-2-amine](/img/structure/B1451985.png)

![1-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1451986.png)